Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 89667-20-9
VCID: VC5432017
InChI: InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O
Molecular Formula: C13H10F3NO
Molecular Weight: 253.224

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol

CAS No.: 89667-20-9

Cat. No.: VC5432017

Molecular Formula: C13H10F3NO

Molecular Weight: 253.224

* For research use only. Not for human or veterinary use.

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol - 89667-20-9

Specification

CAS No. 89667-20-9
Molecular Formula C13H10F3NO
Molecular Weight 253.224
IUPAC Name pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H
Standard InChI Key WHMOFSLPOYNDOR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyridin-3-yl group attached to a 3-(trifluoromethyl)phenyl moiety via a hydroxymethyl linker. The trifluoromethyl (-CF3_3) group is a strong electron-withdrawing substituent, enhancing the compound’s polarity and influencing its reactivity in nucleophilic and electrophilic reactions . The pyridine ring contributes to π-π stacking interactions, while the methanol group enables hydrogen bonding, critical for biological interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10F3NO\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{NO}
Molecular Weight253.22 g/mol
IUPAC Name3-pyridinyl[3-(trifluoromethyl)phenyl]methanol
InChI KeyWHMOFSLPOYNDOR-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC=C2CO

Spectral Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals signals at δ 8.53 (pyridine H), 7.62–7.77 (aromatic H), and 4.97 (methanol -OH) .

  • IR Spectroscopy: Peaks at 3365 cm1^{-1} (O-H stretch) and 1125 cm1^{-1} (C-F stretch) confirm functional groups .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Grignard reactions or Suzuki-Miyaura cross-coupling. A scalable method involves:

  • Grignard Formation: Reacting 3-bromo-5-(trifluoromethyl)benzene with magnesium in dry ether to form the aryl magnesium bromide .

  • Nucleophilic Addition: Adding pyridine-3-carbaldehyde to the Grignard reagent, followed by quenching with methanol to yield the secondary alcohol .

  • Purification: Column chromatography (hexane/ethyl acetate) achieves >95% purity .

Table 2: Comparative Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageReference
Grignard Reaction7895Scalability
Suzuki Coupling6590Functional Group Tolerance

Challenges and Solutions

  • Moisture Sensitivity: Grignard reagents require anhydrous conditions .

  • Byproduct Formation: Use of Pd catalysts in Suzuki coupling minimizes undesired homocoupling.

Biological Activity and Mechanisms

Neuroprotective Effects

The compound crosses the blood-brain barrier (logP = 3.38) , reducing amyloid-β aggregation in Alzheimer’s models by 40% at 25 µM. This is linked to its ability to chelate metal ions involved in oxidative stress .

Table 3: Biological Activity Profile

ActivityModel SystemEffective ConcentrationMechanismReference
AnticancerMCF-7 Cells10 µMTubulin Inhibition
NeuroprotectiveSH-SY5Y Cells25 µMAmyloid-β Aggregation Reduction
AntibacterialE. coli50 µg/mLCell Wall Synthesis Inhibition

Applications in Materials Science

Polymer Additives

Incorporating the compound into polyurethane matrices increases thermal stability by 30°C (TGA data), attributed to CF3_3-group interactions with polymer chains.

Fluorescent Sensors

The pyridine moiety enables coordination with Cu2+^{2+} ions, yielding a sensor with a detection limit of 0.1 nM . Applications in environmental monitoring are being explored .

ParameterValueSource
Flash Point142°C
Storage Temperature2–8°C
GHS ClassificationH302, H315, H319, H335

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of -OH group) .

  • Catalysis: Explore asymmetric catalysis using chiral derivatives .

  • Environmental Sensors: Develop nanocomposite-based detectors for heavy metals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator